molecular formula C11H8F6O2S B14074532 1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14074532
M. Wt: 318.24 g/mol
InChI Key: CLQIUHWOOWSZQA-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. Common synthetic routes include:

    Aryl Substitution Reactions: Utilizing trifluoromethoxy and trifluoromethylthio precursors to substitute hydrogen atoms on the phenyl ring.

    Friedel-Crafts Acylation: Introducing the propan-1-one group through acylation reactions using appropriate acylating agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Control of temperature, pressure, and solvent systems to achieve desired outcomes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups may influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethoxy and trifluoromethylthio groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to its isomers.

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O2S/c1-2-6(18)9-7(19-10(12,13)14)4-3-5-8(9)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

CLQIUHWOOWSZQA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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